molecular formula C9H5N3 B1208901 2-Quinoxalinecarbonitrile CAS No. 7483-33-2

2-Quinoxalinecarbonitrile

Katalognummer: B1208901
CAS-Nummer: 7483-33-2
Molekulargewicht: 155.16 g/mol
InChI-Schlüssel: IVYZWJPQNNZOHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Quinoxalinecarbonitrile , with the molecular formula C9H5N3 and a molecular weight of 155.16 g/mol, is a planar quinoxaline derivative that serves as a valuable synthetic intermediate in medicinal and materials chemistry . Heterocyclic molecules containing a cyano group, such as this compound, are particularly useful as key precursors in the synthesis of more complex drug candidates . Its research value is highlighted in antimycobacterial studies, where select quinoxaline-2-carbonitrile derivatives have demonstrated high growth inhibition activity against Myanmarobacterium tuberculosis in vitro screenings . Furthermore, the 1,4-di-N-oxide derivatives of 3-aryl-quinoxaline-2-carbonitrile have been widely investigated for their potent anti-tumor properties, showing promising cytotoxic activity under hypoxic conditions, which is a key area in cancer research . The compound's electrochemical properties have also been characterized, with its reduction potential being a subject of computational and experimental studies to understand its bioreductive activation mechanism . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYZWJPQNNZOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225806
Record name 2-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7483-33-2
Record name 2-Quinoxalinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007483332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-Quinoxalinecarbonitrile is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, focusing on its antitumor, antimicrobial, and antimalarial properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6N2\text{C}_9\text{H}_6\text{N}_2

This compound features a quinoxaline ring with a carbonitrile group, contributing to its unique biological properties. The presence of the carbonitrile moiety enhances its reactivity and potential interaction with biological targets.

Antitumor Activity

Numerous studies have investigated the antitumor properties of derivatives of this compound. A notable study synthesized a series of 3-aryl-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives, which exhibited significant hypoxic cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic effects were assessed against human cancer cell lines including SMMC-7721 (hepatoma), K562 (chronic myeloid leukemia), KB (epidermoid carcinoma), A549 (non-small cell lung carcinoma), and PC-3 (prostate cancer). The results indicated that many derivatives showed IC₅₀ values ranging from 0.31 to 3.16 μM under hypoxic conditions, outperforming established compounds like TPZ (Tirapazamine) and TX-402 in terms of potency .

CompoundCell LineIC₅₀ (μM)
9hSMMC-77210.31
9hK5620.76
9hKB0.53
TX-402SMMC-7721>50
TX-402K56213.1

Mechanistic Studies

The mechanism behind the cytotoxicity was further explored, revealing that compound 9h induced apoptosis through a caspase-dependent pathway. This suggests that quinoxaline derivatives may function by triggering programmed cell death in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. A study focused on its derivatives showed promising results against various bacterial strains.

Antituberculosis Activity

Some derivatives were tested for their antituberculosis activity, showing significant efficacy against Mycobacterium tuberculosis. The study reported that certain compounds had MIC values comparable to standard antitubercular drugs .

Antimalarial Activity

Another area of interest is the antimalarial activity of quinoxaline derivatives. Research conducted on 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives demonstrated effective inhibition of Plasmodium falciparum.

In Vitro Antimalarial Testing

The antimalarial activity was assessed using chloroquine as a standard reference. The results indicated that some derivatives exhibited lower IC₅₀ values than chloroquine, highlighting their potential as new antimalarial agents.

CompoundIC₅₀ (μM) vs Chloroquine
4a0.05
4b0.76
Chloroquine1.28

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Quinoxalinecarbonitrile has been investigated for its anticancer properties. Studies show that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and colon cancer. For instance, compounds derived from this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of tubulin polymerization and histone deacetylases, which are crucial processes in cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound derivatives possess antimicrobial activity against pathogens such as Mycobacterium bovis. These compounds have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infectious diseases .

Neurological Disorders

Recent studies have highlighted the potential of this compound in treating neurological disorders, particularly as inhibitors for beta-secretase (BACE) involved in Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic viability .

Case Study 1: Antitumor Activity

A study evaluated various this compound derivatives for their ability to inhibit tumor growth in vitro. The most potent compound exhibited an IC50 value of 0.5 nM against specific cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a screening assay against Mycobacterium bovis, several derivatives showed promising results with significant inhibition percentages compared to control groups. This suggests that modifications to the quinoxaline framework can enhance antimicrobial properties .

Summary Table of Biological Activities

Activity TypeTarget Pathogen/ConditionIC50 Value (µM)Reference
AnticancerRPMI-8226 (Leukemia)0.45 - 0.91
HCT-116 (Colon Cancer)0.98 - 2.98
AntimicrobialMycobacterium bovisN/A
NeurologicalAlzheimer’s Disease (BACE)N/A

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hypoxia-Selective Antitumor Derivatives

Q-85 HCl (7-Chloro-3-[(N,N-dimethylamino)propyl]amino-2-quinoxalinecarbonitrile 1,4-dioxide hydrochloride)
  • Structural Features: Chlorine at C7, di-N-oxide groups, and a dimethylaminopropyl chain at C3.
  • Activity : Generates reactive oxygen species (ROS) under hypoxic conditions, inducing DNA damage in cancer cells .
  • Potency/Selectivity : IC₅₀ = 0.3–0.4 µM in hypoxic cells; hypoxic cytotoxicity ratio (HCR) >200 in V79 cells, outperforming tirapazamine (HCR = 75) .
3-Chloro-2-quinoxalinecarbonitrile Derivatives
  • Structural Features : Chlorine substitution at C3.
  • Activity: Exhibits non-selective cytotoxicity, with similar toxicity under aerobic and hypoxic conditions.
  • SAR Insight: Loss of the amino group reduces hypoxia selectivity, highlighting the importance of the C3 substituent .
7-Trifluoromethyl Derivatives (e.g., Compound 10f)
  • Structural Features: Trifluoromethyl group at C7 and dimethylaminopropyl chain at C3.
  • Activity : High hypoxia-selective antitumor potency (IC₅₀ = 0.3 µM) and HCR = 340 .

Antituberculosis Agents: 2-Quinoxalinecarbonitrile 1,4-Di-N-Oxides

  • Structural Features : Di-N-oxide groups at positions 1 and 4.
  • Activity : Effective against Mycobacterium tuberculosis, with MIC values in the µg/mL range.
  • SAR Insight : Di-N-oxidation enhances antituberculosis activity compared to the parent nitrile .

5-HT3 Receptor Antagonists

3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile (AQC)
  • Structural Features : Allylpiperazinyl group at C3.
  • Activity : Potent 5-HT3A receptor antagonist (IC₅₀ = 1–100 µM), used in neuroscience research to study sleep regulation .
  • Key Difference : Unlike antitumor derivatives, AQC lacks hypoxia selectivity but demonstrates CNS-targeted effects.

2-Acyl/2-Benzoyl Derivatives

  • Structural Features: Acyl or benzoyl groups at C2 (e.g., 2-benzoyl-3-trifluoromethylquinoxaline).
  • Activity : Anticancer activity against breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cells.
  • SAR Insight : Anticancer potency follows: ethyl < isopropyl < tert-butyl < phenyl, with electron-withdrawing groups (e.g., CF₃) enhancing activity .

Data Table: Key Compounds and Properties

Compound Name Structural Modifications Biological Target Potency (IC₅₀/HCR/MIC) Reference
This compound Base structure Broad-spectrum Varies with substituents
Q-85 HCl C7-Cl, C3-dimethylaminopropyl, di-N-oxide Hypoxic tumors 0.3–0.4 µM, HCR >200
3-Chloro-2-quinoxalinecarbonitrile C3-Cl Non-selective cytotoxicity Similar aerobic/hypoxic toxicity
This compound 1,4-di-N-oxide Di-N-oxide groups M. tuberculosis MIC = µg/mL range
AQC C3-allylpiperazinyl 5-HT3A receptor 1–100 µM
2-Benzoyl-3-trifluoromethylquinoxaline C2-benzoyl, C3-CF₃ MCF7/NCI-H460/SF-268 IC₅₀ = µM range

Research Findings and SAR Insights

Position 3 Substituents: Aminoalkyl chains (e.g., dimethylaminopropyl) enhance hypoxia selectivity, while rigid aromatic moieties reduce it .

Electron-Withdrawing Groups : Substituents like Cl or CF₃ at C6/C7 improve cytotoxicity .

Di-N-Oxidation: Critical for antituberculosis activity but reduces utility in hypoxic environments compared to mono-N-oxides .

Nitrile Reactivity : Enables diverse functionalization, driving applications from antitumor agents to receptor modulators .

Q & A

Q. What regulatory frameworks govern the use of this compound in international research collaborations?

  • Methodological Answer : Comply with REACH (EC 1907/2006) for EU studies and FDA GSRS for U.S. registrations. Document hazard classifications (GHS codes: H302, H315) and disposal protocols (incineration with scrubbers). Maintain SDS updates per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Quinoxalinecarbonitrile
Reactant of Route 2
2-Quinoxalinecarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.